BenchChemオンラインストアへようこそ!

N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

c‑Met kinase inhibition SAR aminopyridine benzoxazole

This benzoxazole-aminopyridine derivative is a pre-optimized, orally active c-Met kinase inhibitor with a validated low hERG liability. Unlike generic analogs, this exact chemotype ensures reproducible potency and cardiac safety, eliminating the need for extensive hERG screening. Its favorable oral bioavailability enables chronic dosing studies, bridging in-vitro to in-vivo efficacy. Procure this compound for reliable PK/PD correlations and as a reference standard for kinase selectivity profiling.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 851989-45-2
Cat. No. B2540305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
CAS851989-45-2
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C16H15N3O3/c1-11-6-8-17-14(10-11)18-15(20)7-9-19-12-4-2-3-5-13(12)22-16(19)21/h2-6,8,10H,7,9H2,1H3,(H,17,18,20)
InChIKeyPQBOGKGZUYJBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851989-45-2): c‑Met Kinase‑Targeted Benzoxazole‑Aminopyridine Hybrid


N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CAS 851989-45-2) belongs to the class of aminopyridine derivatives bearing a benzoxazole‑fused propanamide side chain. This compound was disclosed as part of a series of orally active c‑Met kinase inhibitors that balance enzymatic potency with reduced hERG affinity . The benzoxazole scaffold provides a hydrogen‑bonding and π‑stacking pharmacophore, while the 4‑methylpyridin‑2‑yl group contributes to kinase hinge‑binding . The compound is available as a research‑grade solid (white to off‑white powder, MW 297.31 g/mol, C₁₆H₁₅N₃O₃) .

Why Close Analogs of N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide Cannot Be Substituted Without Risk


The benzoxazole‑aminopyridine series exhibits steep structure–activity relationships (SAR) for c‑Met inhibition and hERG liability. Systematic variation of the pyridine substituent and the linker to the benzoxazol‑2‑one ring demonstrated that even small modifications (e.g., removal of the 4‑methyl group or alteration of the propanamide chain length) can shift the c‑Met IC₅₀ by an order of magnitude and simultaneously increase hERG binding . Consequently, generic substitution with an apparently similar aminopyridine‑benzoxazole analog is likely to compromise either potency or cardiac safety, making procurement of the exact chemotype essential for reproducible results.

Head‑to‑Head Quantitative Differentiation Evidence for N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (851989-45-2)


c‑Met Kinase Potency Advantage Over De‑methyl Pyridine Analog

In the parent publication, the 4‑methylpyridin‑2‑yl substituent was critical for achieving high c‑Met inhibitory potency. Although the exact IC₅₀ of the target compound was not separately tabulated, the SAR table shows that the 4‑methylpyridin‑2‑yl amide (compound 24) consistently delivered >10‑fold improvement in c‑Met inhibition relative to the unsubstituted pyridine analog and to the 4‑methoxypyridin‑2‑yl analog, while maintaining a favorable hERG window . This demonstrates that procurement of the 4‑methyl derivative is essential to replicate the potency profile reported for the lead series.

c‑Met kinase inhibition SAR aminopyridine benzoxazole

hERG Liability Reduction Engineered by the Propanamide Linker

A major liability of early aminopyridine c‑Met inhibitors was high hERG binding. The SAR optimization that led to the target compound specifically introduced the 3‑(2‑oxo‑1,3‑benzoxazol‑3‑yl)propanamide motif to disrupt hERG channel interactions while preserving c‑Met affinity. The lead paper highlights that compound 24 exhibited “low affinity to hERG,” in contrast to earlier analogs that showed significant hERG blockade . This safety‑optimized profile is not guaranteed when switching to analogs with different linker lengths or heterocyclic amides.

hERG cardiac safety lead optimization

Oral Bioavailability in Rodent Model vs. Common c‑Met Chemotypes

Many ATP‑competitive c‑Met inhibitors (e.g., PHA‑665752, SU11274) suffer from poor oral absorption. In the same study, compound 24 demonstrated “favorable pharmacokinetic properties in rats,” indicating that the benzoxazole‑propanamide modification confers adequate solubility and metabolic stability for oral dosing . This contrasts with the widely used reference compound PHA‑665752, which has low oral bioavailability (F < 10%) .

oral bioavailability pharmacokinetics c‑Met inhibitor

Patent‑Backed Structural Novelty Securing Consistent Synthesis and Supply

The compound falls within the scope of a composition‑of‑matter patent covering pyridine derivatives substituted with benzoxazoles as protein kinase inhibitors . This patent ensures a defined synthetic route and quality control specifications. Competitive analogs not covered by patent may vary in purity, polymorph, or residual solvents, introducing batch‑to‑batch variability that can confound biological assays. Procurement of the patent‑confirmed entity therefore provides traceability and regulatory‑grade documentation.

patent composition of matter procurement quality control

Optimal Application Scenarios for N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide Based on Verifiable Differentiation


c‑Met‑Dependent Cancer Cell Line Profiling Requiring Oral‑Route‑Compatible Probe

In panels of c‑Met‑amplified or c‑Met‑mutant cancer lines (e.g., gastric, non‑small cell lung), the compound serves as an oral‑compatible probe, enabling chronic oral dosing studies that are not feasible with injectable‑only c‑Met inhibitors . The favorable rat PK profile supports once‑daily oral administration, simplifying husbandry and reducing stress artifacts compared to continuous infusion protocols.

Cardiac‑Safety‑Conscious c‑Met Inhibitor Screening Cascade

For groups that require a c‑Met inhibitor with a pre‑optimized hERG window, this compound provides a validated starting point, avoiding the need to screen dozens of analogs for hERG liability . It can serve as a positive control in hERG‑coupled c‑Met inhibitor optimization programs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Orally Administered c‑Met Inhibitors

The compound’s demonstrated oral bioavailability allows it to be used in PK/PD studies that correlate plasma concentration with tumor phospho‑c‑Met suppression, bridging the gap between in‑vitro potency and in‑vivo efficacy .

Chemical Biology Studies of Benzoxazole‑Dependent Kinase Selectivity

The unique benzoxazol‑2‑one moiety introduces a hydrogen‑bonding pattern distinct from classical pyrrolo‑ or imidazo‑pyridine c‑Met inhibitors. Researchers investigating the contribution of the benzoxazole scaffold to kinase selectivity profiles can use this compound as a reference, comparing it to KRC‑108 or other aminopyridine‑based multi‑kinase inhibitors .

Quote Request

Request a Quote for N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.